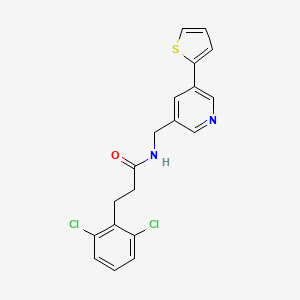
3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various starting materials and reagents. For instance, the metabolic formation and synthesis of a hypocholesteremic agent involved intraperitoneal administration to rats and was found to be a major urinary metabolite . Another study describes the synthesis of various compounds through reactions with nucleophiles, indicating a method that could potentially be applied to the synthesis of the target compound . Additionally, the synthesis of a racemic compound using chlorophenyl and pyridin-methylanamine as raw materials provides a precedent for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction analysis. For example, a racemic compound with antifungal activity was analyzed, revealing its crystal structure and intermolecular hydrogen bonds . Another study reported the crystal structure of a compound with herbicidal activity, providing detailed crystallographic data . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For instance, the reactions of a chlorophenyl oxiranyl compound with different nucleophiles resulted in the formation of several compounds with potential antiviral activity . This suggests that the compound may also undergo reactions with nucleophiles to form new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and X-ray structure analysis. For example, a dichlorothiophenyl compound was thoroughly characterized by NMR spectra and confirmed by X-ray single crystal analysis, revealing its molecular formula and intermolecular interactions . These properties are essential for predicting the behavior of the compound in different environments and for designing new compounds with desired characteristics.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of complex organic compounds, including pyridine and thiophene derivatives, is fundamental in medicinal chemistry for the development of new therapeutic agents. Studies on related compounds demonstrate various synthetic pathways and reactions that could be applicable to the synthesis of "3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide" for its potential use in drug development. For instance, Sayed and Ali (2007) detailed the synthesis of thiophene derivatives through reactions with hydrazine derivatives and other nucleophiles for potential antiviral evaluations (Sayed & Ali, 2007). Such synthetic methodologies could be relevant for producing structurally similar compounds with potential biological activities.
Crystal Structure and Molecular Docking
The understanding of crystal structures is vital for the design of compounds with desired biological activities. Xue Si (2009) synthesized and analyzed the crystal structure of a novel pyridine derivative, showcasing its potential antifungal activity (Xue Si, 2009). Similarly, molecular docking studies, such as those conducted by Katariya et al. (2021), on pyridine derivatives for anticancer and antimicrobial activities provide insights into the compound's potential interactions with biological targets (Katariya, Vennapu, & Shah, 2021). These approaches are crucial for the development of new therapeutic agents, suggesting a pathway for exploring the applications of "3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide" in drug discovery.
Antimicrobial and Antifungal Activities
The evaluation of antibacterial and antifungal activities is a common application in scientific research for compounds with potential therapeutic uses. For instance, compounds synthesized through the modification of pyridine and thiophene structures have been tested for their antimicrobial properties, as demonstrated by Baranovskyi et al. (2018) in their study on arylsubstituted halogen(thiocyanato)amides (Baranovskyi et al., 2018). These findings highlight the potential of similar compounds, including "3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide", in the development of new antimicrobial agents.
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-16-3-1-4-17(21)15(16)6-7-19(24)23-11-13-9-14(12-22-10-13)18-5-2-8-25-18/h1-5,8-10,12H,6-7,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZCXULLEHSIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)
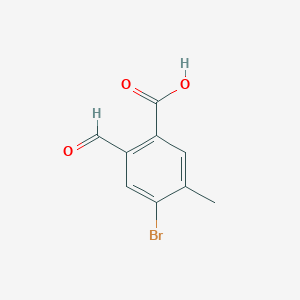
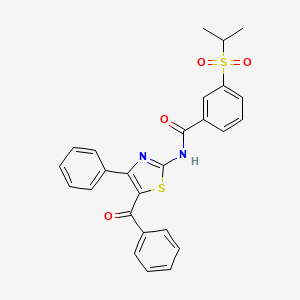
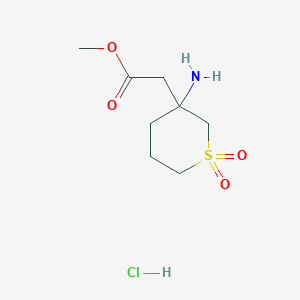
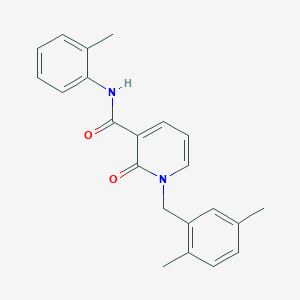
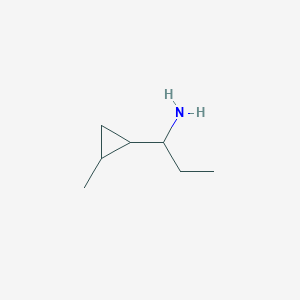
![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)
![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)

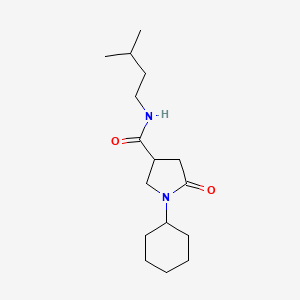
![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)